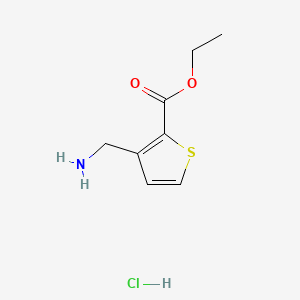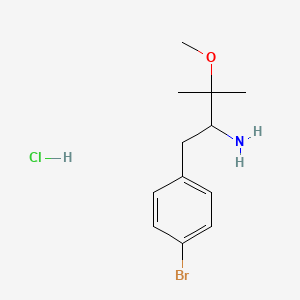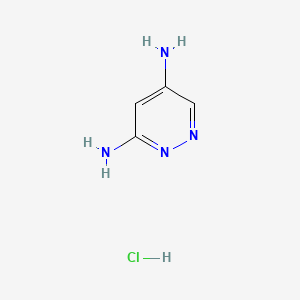![molecular formula C9H13F3N2O5 B6609165 (2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid, trifluoroacetic acid CAS No. 2866254-67-1](/img/structure/B6609165.png)
(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid, trifluoroacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid, trifluoroacetic acid, more commonly known as Trifluoroleucine, is an amino acid commonly used in scientific research. It is a synthetic derivative of leucine, a naturally occurring amino acid that is essential for human health. Trifluoroleucine is a potent inhibitor of many enzymes, and has been used in a wide range of research applications, including enzyme kinetics, protein folding, and drug design.
科学研究应用
Trifluoroleucine is used in a variety of scientific research applications. It is a potent inhibitor of many enzymes, and has been used to study enzyme kinetics, protein folding, and drug design. It has also been used to study the structure and function of proteins, and to investigate the mechanism of action of various drugs. In addition, Trifluoroleucine has been used in the study of neurotransmitter release, signal transduction, and gene regulation.
作用机制
Trifluoroleucine acts as a competitive inhibitor of enzymes, meaning that it binds to the active site of the enzyme and prevents the substrate from binding. This prevents the enzyme from catalyzing the reaction, and thus reduces the rate of reaction. Trifluoroleucine has also been found to bind to certain proteins and inhibit their activity.
Biochemical and Physiological Effects
Trifluoroleucine has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and amino acids. In addition, Trifluoroleucine has been found to inhibit the activity of certain neurotransmitters, including serotonin, dopamine, and norepinephrine.
实验室实验的优点和局限性
Trifluoroleucine has several advantages for use in laboratory experiments. It is a relatively stable compound, and is easily synthesized from leucine and trifluoroacetic acid. It is also a potent inhibitor of enzymes, making it useful for studying enzyme kinetics, protein folding, and drug design. However, Trifluoroleucine can also be toxic in high concentrations, and can cause adverse side effects in some individuals.
未来方向
Trifluoroleucine has many potential future applications in scientific research. It could be used to study the structure and function of proteins, as well as to investigate the mechanism of action of various drugs. In addition, Trifluoroleucine could be used to study the regulation of gene expression, and to develop new drugs to treat diseases. Finally, Trifluoroleucine could be used to study the structure and function of neurotransmitters, and to develop new treatments for neurological disorders.
合成方法
Trifluoroleucine is synthesized by the reaction of leucine and trifluoroacetic acid in aqueous solution. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and the resulting product is a white solid with a melting point of 156-158°C. The reaction is typically carried out at room temperature and the reaction time is typically between 30 minutes and 1 hour.
属性
IUPAC Name |
(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3.C2HF3O2/c8-5(7(11)12)3-4-1-2-9-6(4)10;3-2(4,5)1(6)7/h4-5H,1-3,8H2,(H,9,10)(H,11,12);(H,6,7)/t4-,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQHRLUZMFBCIE-FHAQVOQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1CC(C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC(=O)[C@@H]1C[C@@H](C(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B6609100.png)

![rac-2-[(3R,4R)-4-methyl-1-(propane-2-sulfonyl)pyrrolidin-3-yl]ethan-1-amine hydrochloride, trans](/img/structure/B6609119.png)
![rac-methyl (1R,5R,6S)-3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6609120.png)
![{3-[(6-chloropyrazin-2-yl)oxy]propyl}dimethylamine hydrochloride](/img/structure/B6609125.png)


![rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis](/img/structure/B6609147.png)

![6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609160.png)

![3-amino-1H-pyrazolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B6609168.png)

